Cas no 57373-81-6 (5'-(tert-Butyl)-2'-hydroxyacetophenone)

5'-(tert-Butyl)-2'-hydroxyacetophenone structure
57373-81-6 structure
Nome del prodotto:5'-(tert-Butyl)-2'-hydroxyacetophenone
Numero CAS:57373-81-6
MF:C12H16O2
MW:192.254243850708
MDL:MFCD01098849
CID:946910
PubChem ID:263092

5'-(tert-Butyl)-2'-hydroxyacetophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(5-tert-butyl-2-hydroxyphenyl)ethanone
    • 1-[5-(tert-Butyl)-2-hydroxyphenyl]ethan-1-one, 2-Acetyl-4-(tert-butyl)phenol
    • 5'-(TERT-BUTYL)-2'-HYDROXYACETOPHENONE
    • 1-(5-tert-Butyl-2-hydroxy-phenyl)-aethanon
    • 1-(5-tert-butyl-2-hydroxy-phenyl)-ethanone
    • 2-acetyl-4-(tert-butyl)cyclohexanone
    • 2-acetyl-4-t-butylcyclohexanone
    • 2-Acetyl-4-tert.-butyl-cyclohexanon
    • 2-acetyl-4-tertbutylcyclohexanone
    • 2-acetyl-4-tert-butylcyclohexanone
    • 2-acetyl-4-tert-butyl-cyclohexanone
    • 2-hydroxy-5-t-butyl-acetophenone
    • 5-t-butyl-2-hydroxyacetophenone
    • AC1L3HH7
    • CTK0I3281
    • EINECS 243-450-5
    • SureCN1133145
    • AKOS005261402
    • DB-161491
    • 1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one
    • SCHEMBL6581882
    • XOCANIQKLIKENC-UHFFFAOYSA-N
    • NSC97409
    • EN300-22529
    • 57373-81-6
    • CS-0240124
    • 1-(5-(tert-Butyl)-2-hydroxyphenyl)ethan-1-one
    • DTXSID60972875
    • MFCD01098849
    • 2-Acetyl-4-tert-butylphenol
    • G66706
    • NSC-97409
    • 5'-(tert-Butyl)-2'-hydroxyacetophenone
    • MDL: MFCD01098849
    • Inchi: InChI=1S/C12H16O2/c1-8(13)10-7-9(12(2,3)4)5-6-11(10)14/h5-7,14H,1-4H3
    • Chiave InChI: XOCANIQKLIKENC-UHFFFAOYSA-N
    • Sorrisi: CC(=O)C1=C(C=CC(=C1)C(C)(C)C)O

Proprietà calcolate

  • Massa esatta: 192.11508
  • Massa monoisotopica: 192.11503
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 37.3

Proprietà sperimentali

  • Densità: 1.033
  • Punto di ebollizione: 266.7°C at 760 mmHg
  • Punto di infiammabilità: 111°C
  • Indice di rifrazione: 1.519
  • PSA: 37.3
  • LogP: 2.89230

5'-(tert-Butyl)-2'-hydroxyacetophenone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-22529-0.1g
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one
57373-81-6 95%
0.1g
$317.0 2024-06-20
TRC
T205830-10mg
5'-(tert-Butyl)-2'-hydroxyacetophenone
57373-81-6
10mg
$ 70.00 2022-06-03
TRC
T205830-50mg
5'-(tert-Butyl)-2'-hydroxyacetophenone
57373-81-6
50mg
$ 230.00 2022-06-03
Enamine
EN300-22529-2.5g
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one
57373-81-6 95%
2.5g
$1791.0 2024-06-20
Enamine
EN300-22529-5g
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one
57373-81-6 95%
5g
$2650.0 2023-09-15
Enamine
EN300-22529-1g
1-(5-tert-butyl-2-hydroxyphenyl)ethan-1-one
57373-81-6 95%
1g
$914.0 2023-09-15
A2B Chem LLC
AH01061-250mg
1-(5-(tert-Butyl)-2-hydroxyphenyl)ethan-1-one
57373-81-6 97%
250mg
$211.00 2024-04-19
Aaron
AR00F1SH-250mg
1-[5-(tert-Butyl)-2-hydroxyphenyl]ethan-1-one, 2-Acetyl-4-(tert-butyl)phenol
57373-81-6 97%
250mg
$237.00 2025-01-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1310794-100mg
1-(5-Tert-butyl-2-hydroxyphenyl)ethan-1-one
57373-81-6 97%
100mg
¥1562.00 2024-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X195805A-250mg
5'-(tert-Butyl)-2'-hydroxyacetophenone
57373-81-6 0.97
250mg
¥2950.2 2024-07-24
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